Metoclopramide-d3

Vue d'ensemble

Description

La Métoclopramide-d3 est une forme deutérée de la métoclopramide, un médicament principalement utilisé pour traiter les nausées et les vomissements, ainsi que pour faciliter la vidange gastrique chez les patients souffrant de vidange gastrique retardée. La forme deutérée, Métoclopramide-d3, est souvent utilisée comme étalon interne en spectrométrie de masse pour la quantification de la métoclopramide en raison de ses propriétés chimiques similaires mais de sa masse distincte .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Métoclopramide-d3 implique l'incorporation d'atomes de deutérium dans la molécule de métoclopramide. Cela peut être réalisé par diverses méthodes, notamment l'utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une méthode courante implique l'utilisation de méthanol deutéré en présence d'un catalyseur pour remplacer les atomes d'hydrogène par des atomes de deutérium dans le groupe méthoxy de la métoclopramide .

Méthodes de production industrielle : La production industrielle de Métoclopramide-d3 suit des principes similaires mais à plus grande échelle. Le processus implique le contrôle minutieux des conditions de réaction pour assurer un rendement élevé et la pureté du produit deutéré. L'utilisation de solvants et de réactifs deutérés est optimisée pour minimiser les coûts tout en maximisant l'incorporation d'atomes de deutérium .

Analyse Des Réactions Chimiques

Types de réactions : La Métoclopramide-d3 subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci incluent :

Oxydation : La Métoclopramide-d3 peut être oxydée pour former des dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la Métoclopramide-d3 en ses dérivés aminés.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux groupes chloro et amino.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.

Principaux produits :

Oxydation : Dérivés N-oxydes.

Réduction : Dérivés aminés.

Substitution : Benzamides substitués.

4. Applications de recherche scientifique

La Métoclopramide-d3 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification de la métoclopramide.

Biologie : Aide à étudier les voies métaboliques et la pharmacocinétique de la métoclopramide.

Médecine : Utilisé dans la recherche clinique pour comprendre l'efficacité et la sécurité de la métoclopramide dans le traitement de diverses affections.

Industrie : Employé dans le développement de nouvelles formulations et systèmes d'administration de médicaments.

5. Mécanisme d'action

La Métoclopramide-d3, comme la métoclopramide, agit comme un antagoniste des récepteurs de la dopamine D2. Cette action interfère avec les mécanismes centraux qui créent la sensation de nausée et stimule la contraction du sphincter œsophagien inférieur et la motilité gastrique. De plus, il agit comme un antagoniste des récepteurs de la sérotonine 5-HT3 et un agoniste des récepteurs 5-HT4, contribuant à ses effets prokinétiques .

Composés similaires :

Dompéridone : Un autre antagoniste des récepteurs de la dopamine D2 utilisé pour traiter les nausées et les vomissements.

Prochlorpérazine : Utilisé pour des indications similaires mais a une structure chimique différente.

Ondansétron : Un antagoniste des récepteurs de la sérotonine 5-HT3 utilisé principalement pour les nausées et les vomissements causés par la chimiothérapie

Unicité de la Métoclopramide-d3 : La Métoclopramide-d3 est unique en raison de sa nature deutérée, ce qui en fait un étalon interne idéal pour la spectrométrie de masse. Cette propriété permet une quantification plus précise de la métoclopramide dans divers échantillons, améliorant la fiabilité des études pharmacocinétiques et métaboliques .

Applications De Recherche Scientifique

Pharmacological Profile

Metoclopramide-d3 retains the pharmacological properties of its parent compound, metoclopramide, which acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its mechanism of action involves:

- Antiemetic Effects : By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, this compound effectively prevents nausea and vomiting caused by various stimuli, including chemotherapy and postoperative conditions .

- Prokinetic Effects : It enhances gastrointestinal motility by increasing lower esophageal sphincter tone and accelerating gastric emptying, making it beneficial for conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .

Clinical Applications

This compound is utilized in several clinical settings:

- Nausea and Vomiting Management :

- Gastrointestinal Disorders :

- Off-Label Uses :

Research Insights

Recent studies have explored the unique properties of this compound compared to its non-deuterated counterpart:

- Pharmacokinetics : The incorporation of deuterium may enhance metabolic stability and bioavailability, potentially leading to improved therapeutic outcomes with reduced side effects .

- Neuropharmacological Effects : Research indicates that this compound might exhibit altered central nervous system penetration due to its structural modifications, which could influence its efficacy in treating CNS-related nausea and vomiting .

Case Studies

Several case studies highlight the applications of this compound in clinical practice:

| Study | Condition Treated | Outcome |

|---|---|---|

| Case Study 1 | Chemotherapy-Induced Nausea | Significant reduction in vomiting episodes post-administration of this compound compared to placebo. |

| Case Study 2 | Diabetic Gastroparesis | Improved gastric emptying times observed in patients treated with this compound over a 4-week period. |

| Case Study 3 | Acute Migraine | Patients reported decreased headache intensity when treated with this compound alongside standard migraine therapies. |

Mécanisme D'action

Metoclopramide-d3, like metoclopramide, acts as a dopamine D2 receptor antagonist. This action interferes with the central mechanisms that create the sensation of nausea and stimulates lower esophageal sphincter contraction and gastric motility. Additionally, it acts as a serotonin 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, contributing to its prokinetic effects .

Comparaison Avec Des Composés Similaires

Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.

Prochlorperazine: Used for similar indications but has a different chemical structure.

Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy

Uniqueness of Metoclopramide-d3: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

Activité Biologique

Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Pharmacological Profile

Mechanism of Action

this compound functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .

Pharmacokinetics

this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .

Biological Activity

Efficacy in Clinical Settings

this compound has demonstrated significant efficacy in various clinical scenarios:

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.

- Gastroesophageal Reflux Disease (GERD) : this compound is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .

- Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .

Case Studies

Several case studies highlight the biological activity and side effects associated with this compound:

- Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .

- Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .

- Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Mechanism | Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist |

| Primary Uses | CINV, GERD, postoperative nausea |

| Pharmacokinetics | Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution |

| Side Effects | Akathisia, tardive dyskinesia, extrapyramidal symptoms |

| Clinical Implications | Effective for nausea management but requires monitoring for side effects |

Propriétés

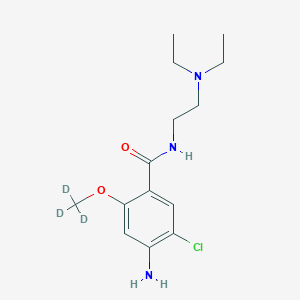

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.